Cas no 868974-04-3 (N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide)

N-(5-{(2-Fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with a 2-fluorobenzylthio moiety and a 3-methylbutanamide substituent. This structure imparts potential biological activity, particularly in medicinal chemistry applications, due to the presence of the thiadiazole ring, known for its role in pharmacologically active molecules. The fluorophenyl and branched alkylamide groups may enhance binding affinity and metabolic stability. The compound is of interest in drug discovery for its modular design, allowing further derivatization. Its synthesis and characterization are well-documented, making it a viable candidate for exploratory research in antimicrobial or enzyme-targeted therapies.
N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide structure
868974-04-3 structure
Product name:N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
CAS No:868974-04-3
MF:C14H16FN3OS2
MW:325.424743652344
CID:6170959
PubChem ID:7191078

N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
    • 868974-04-3
    • AKOS002865588
    • SR-01000016407
    • SR-01000016407-1
    • N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
    • F1838-1311
    • N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
    • N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
    • Inchi: 1S/C14H16FN3OS2/c1-9(2)7-12(19)16-13-17-18-14(21-13)20-8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19)
    • InChI Key: DPKNRKLJGJURRS-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(NC(CC(C)C)=O)S1)CC1C=CC=CC=1F

Computed Properties

  • Exact Mass: 325.07188265g/mol
  • Monoisotopic Mass: 325.07188265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 108Ų

N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1838-1311-50mg
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1838-1311-20μmol
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1838-1311-4mg
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1838-1311-1mg
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1838-1311-25mg
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1838-1311-10μmol
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1838-1311-5mg
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1838-1311-10mg
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1838-1311-15mg
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1838-1311-40mg
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
868974-04-3 90%+
40mg
$140.0 2023-05-17

Additional information on N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Research Brief on N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (CAS: 868974-04-3)

N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide (CAS: 868974-04-3) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiadiazole core and fluorophenylmethylsulfanyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

The synthesis of N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves a multi-step process, starting with the condensation of 2-fluorobenzyl mercaptan with 2-amino-1,3,4-thiadiazole, followed by subsequent acylation with 3-methylbutanoyl chloride. The compound's structure has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring its purity and stability for further biological evaluation.

Recent pharmacological studies have highlighted the compound's potential as an inhibitor of key enzymatic targets involved in inflammatory and oncogenic pathways. In vitro assays have demonstrated its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the nanomolar range, suggesting its utility as an anti-inflammatory agent. Additionally, preliminary data indicate that the compound exhibits moderate activity against certain cancer cell lines, particularly those associated with solid tumors, through the modulation of apoptosis-related proteins.

Mechanistic studies have further elucidated the compound's interaction with its biological targets. Molecular docking simulations reveal that N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide binds to the active site of COX-2, forming hydrogen bonds with key residues such as Arg120 and Tyr355. This binding mode is consistent with its observed inhibitory activity and provides a structural basis for future optimization efforts.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, likely due to its poor solubility and rapid metabolism. Current research is focused on formulating prodrugs or nanoparticle-based delivery systems to enhance its absorption and stability in vivo. Additionally, toxicity profiles are being evaluated to ensure its safety for potential clinical use.

In conclusion, N-(5-{(2-fluorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbutanamide represents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Its unique chemical structure and demonstrated biological activity warrant further investigation, particularly in optimizing its pharmacokinetic properties and expanding its therapeutic applications. Future studies should explore its efficacy in animal models and its potential synergies with existing therapies.

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